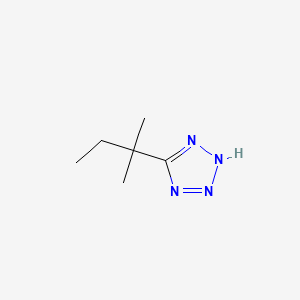

5-(1,1-Dimethylpropyl)-5H-tetrazole

Description

Structure

3D Structure

Properties

CAS No. |

86842-35-5 |

|---|---|

Molecular Formula |

C6H12N4 |

Molecular Weight |

140.19 g/mol |

IUPAC Name |

5-(2-methylbutan-2-yl)-2H-tetrazole |

InChI |

InChI=1S/C6H12N4/c1-4-6(2,3)5-7-9-10-8-5/h4H2,1-3H3,(H,7,8,9,10) |

InChI Key |

FGCGZUFQSOYAJG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1=NNN=N1 |

Origin of Product |

United States |

Current Perspectives on 5 1,1 Dimethylpropyl 5h Tetrazole: an Overview of Research Significance

Significance of 5-Substituted Tetrazoles in Contemporary Heterocyclic Chemistry

5-substituted tetrazoles are a prominent class of five-membered heterocyclic compounds containing a ring of four nitrogen atoms and one carbon atom. Their importance in contemporary chemistry, particularly in medicinal chemistry, is well-established. thieme-connect.comresearchgate.netlifechemicals.com

One of the most critical roles of the 5-substituted tetrazole moiety is its function as a bioisostere for the carboxylic acid group. nih.govtandfonline.comacs.org Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a molecule. rug.nl The tetrazole ring has a pKa value (approximately 4.5-4.9) similar to that of a carboxylic acid (pKa ≈ 4.2-4.4), meaning it is also deprotonated at physiological pH. rug.nlwikipedia.org This similarity allows medicinal chemists to replace a carboxylic acid group in a drug candidate with a tetrazole ring, which can lead to several advantages:

Improved Metabolic Stability : The tetrazole ring is generally more resistant to metabolic degradation compared to the carboxylic acid group. lifechemicals.comtandfonline.com

Enhanced Lipophilicity : Tetrazolate anions are typically more lipophilic than the corresponding carboxylates, which can improve a drug's ability to cross biological membranes and increase its bioavailability. rug.nlacs.org

Favorable Receptor Interactions : The delocalized negative charge over the larger surface area of the tetrazole ring can lead to more favorable interactions with biological targets. rug.nlacs.org

This bioisosteric relationship has been successfully exploited in the development of numerous marketed drugs. For example, several angiotensin II receptor blockers, a class of antihypertensive drugs known as "sartans" (e.g., Losartan, Valsartan, Candesartan, Irbesartan), feature a 5-substituted tetrazole ring as a key structural component. tandfonline.comwikipedia.org The tetrazole moiety is also present in various other therapeutic agents, including antibacterial, antifungal, anticancer, and antiasthmatic drugs. lifechemicals.comtandfonline.com

Beyond medicinal chemistry, 5-substituted tetrazoles have applications in materials science as components of high-energy materials, explosives, and gas generators for automobile airbags due to their high nitrogen content and thermal stability. wikipedia.orgnih.gov They are also utilized in agriculture and photography. researchgate.netlifechemicals.com

The general synthetic route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097), a method that has been refined over the years to be more efficient and environmentally friendly. researchgate.netnih.govyoutube.comorganic-chemistry.org

Historical Development and Evolution of Tetrazole Research Paradigms

The history of tetrazole chemistry dates back to 1885, when the first derivative was synthesized by the Swedish chemist J. A. Bladin. thieme-connect.comresearchgate.netnih.gov Early research into this class of compounds was relatively slow; by 1950, only about 300 derivatives had been reported. nih.gov

The research paradigm began to shift significantly in the mid-20th century. nih.gov Scientists recognized the unique properties of the tetrazole ring, leading to a rapid expansion of research and applications. A pivotal development was the recognition of the tetrazole group as a non-classical bioisostere of the carboxylic acid group, which opened the floodgates for its use in drug design. nih.govacs.orgacs.org This discovery transformed the field, moving tetrazole chemistry from a niche area of heterocyclic chemistry to a central pillar in modern medicinal chemistry.

The evolution of synthetic methodologies has also been a driving force in tetrazole research. The initial syntheses were often hazardous, employing reagents like anhydrous hydrazoic acid. wikipedia.org A major breakthrough was the development of the [3+2] cycloaddition of nitriles with azide sources, which remains the most common method for preparing 5-substituted tetrazoles. nih.govyoutube.com Over the decades, this method has been continuously improved through the use of various catalysts (including zinc salts and Lewis acids), microwave irradiation, and more environmentally benign solvents like water, making the synthesis safer and more versatile. thieme-connect.comorganic-chemistry.org

Modern research continues to explore new synthetic routes, including multicomponent reactions (MCRs), which allow for the efficient construction of complex tetrazole-containing molecules in a single step. nih.gov The focus has shifted towards developing highly efficient, selective, and "green" synthetic methods to build libraries of tetrazole derivatives for high-throughput screening in drug discovery programs. nih.govnih.gov

Data Tables

Table 1: Chemical Properties of 5-(1,1-Dimethylpropyl)-5H-tetrazole

| Property | Value | Source |

| Molecular Formula | C6H12N4 | uni.lu |

| Molecular Weight | 140.19 g/mol | uni.lu |

| SMILES | CCC(C)(C)C1=NNN=N1 | uni.lu |

| InChI Key | FGCGZUFQSOYAJG-UHFFFAOYSA-N | uni.lu |

| Synonym | 5-(tert-pentyl)-5H-tetrazole | N/A |

| Predicted XlogP | 1.5 | uni.lu |

Advanced Synthetic Methodologies for 5 1,1 Dimethylpropyl 5h Tetrazole and Analogues

Cycloaddition Chemistry in 5-Substituted Tetrazole Synthesis

Cycloaddition reactions are a cornerstone for the synthesis of the tetrazole ring. The [3+2] dipolar cycloaddition of azides to nitriles is a particularly prominent and efficient method for creating 5-substituted-1H-tetrazoles. nih.govresearchgate.net

[3+2] Dipolar Cycloaddition of Azides to Nitriles

The [3+2] cycloaddition reaction between an azide (B81097) and a nitrile is the most direct route to forming the tetrazole ring. acs.org This reaction can be influenced by various factors, including the nature of the azide and nitrile, the solvent, and the presence of catalysts. acs.org The reaction involves the interaction of the azide as a 1,3-dipole with the nitrile, which acts as the dipolarophile. nih.gov

The mechanism of this cycloaddition can vary. With organic azides, the reaction is typically a concerted process, leading to a single regioisomer. acs.org However, when using sodium azide in nonprotic solvents, the reaction may proceed through a two-step sequence involving nucleophilic attack of the azide on the nitrile followed by ring closure. acs.org The use of hydrazoic acid, often generated in situ, is also a common approach. nih.gov

Catalytic Systems in [3+2] Cycloadditions (e.g., Metal-Based Catalysts, Nanomaterials)

To enhance the efficiency and overcome the high activation energy of the [3+2] cycloaddition, various catalytic systems have been developed. nih.gov These catalysts activate the nitrile group, increasing its electrophilicity and facilitating the cycloaddition. rsc.org

Metal-Based Catalysts: A range of transition metal catalysts have been employed, with palladium-based catalysts being particularly prominent due to their high activity and functional group tolerance. acs.org Other metals like zinc, copper, and cobalt have also been successfully used. rsc.orgorganic-chemistry.org For instance, cobalt(II) complexes have been shown to effectively catalyze the cycloaddition of sodium azide to organonitriles. nih.govacs.org The mechanism often involves the coordination of the nitrile to the metal center, which activates it for the subsequent reaction with the azide. nih.govacs.org

Nanomaterials: Nanostructured catalysts offer advantages such as high surface area, reusability, and environmentally benign reaction conditions. rsc.org Magnetic nanoparticles, like Fe₃O₄ functionalized with ligands and supporting palladium or other metals, have been developed as efficient and recyclable catalysts for tetrazole synthesis in green solvents like water. rsc.org These nanocatalysts facilitate the reaction and can be easily separated from the reaction mixture using an external magnet. researchgate.netrsc.org

Microwave-Assisted Protocols for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, including the synthesis of tetrazoles. lew.ro Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. lew.roresearchgate.net This enhanced efficiency is attributed to the rapid and uniform heating of the reaction mixture. lew.ro

The use of microwave heating in conjunction with catalysts, such as copper(II) species, has been shown to be highly effective for the [3+2] cycloaddition of nitriles and sodium azide, providing the desired 5-substituted 1H-tetrazoles in high yields within a few minutes. rsc.org This rapid and efficient protocol is advantageous for high-throughput synthesis and the preparation of radiolabeled compounds. rsc.org

Multicomponent Reaction (MCR) Strategies for Tetrazole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. nih.gov The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for tetrazole synthesis. beilstein-journals.orgresearchgate.net

In the context of tetrazole synthesis, MCRs provide a convergent pathway to diverse tetrazole scaffolds. acs.org For example, the Ugi-tetrazole reaction involves the condensation of an aldehyde or ketone, an amine, an isocyanide, and an azide source (like trimethylsilyl (B98337) azide) to produce 1,5-disubstituted tetrazoles. researchgate.net These MCR strategies are valuable for generating libraries of tetrazole derivatives for drug discovery and other applications. acs.org

Schmidt Reaction for Tetrazole Ring Formation

While the Schmidt reaction is more commonly known for converting ketones into amides or lactams, it can also be utilized for the formation of tetrazole rings. stackexchange.comlibretexts.org This reaction involves the treatment of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid. stackexchange.com

The formation of a tetrazole as a byproduct or, under specific conditions, as the major product depends on the reaction conditions and the substrate. stackexchange.comechemi.com The mechanism involves the formation of a nitrilium ion intermediate, which can then react with another molecule of hydrazoic acid to form the tetrazole ring. stackexchange.com The use of less hazardous azide sources like trimethylsilyl azide (TMSN₃) in the presence of a Lewis acid has been developed as a milder and more practical alternative to hydrazoic acid. nih.gov This modification has been successfully applied to the synthesis of fused tetrazoles from steroidal ketones. nih.govnih.gov

Regioselective Functionalization of 5-Substituted Tetrazoles

Once the 5-substituted tetrazole ring is formed, further functionalization, particularly at the nitrogen atoms, is often required. The tetrazole ring has two potential sites for substitution (N1 and N2), and controlling the regioselectivity of these reactions is a significant challenge. rsc.org

The alkylation of 5-substituted 1H-tetrazoles can lead to a mixture of 1,5- and 2,5-disubstituted isomers. rsc.org The ratio of these isomers is influenced by several factors, including the nature of the substituent at the 5-position, the alkylating agent, the base, and the solvent. rsc.org For instance, the regioselectivity of alkylation can be directed towards the N2 position using specific catalytic systems, such as Bu₄NI-catalyzed reactions with organic peroxides, which proceed without the need for pre-functionalization of the tetrazole. researchgate.net Understanding the interplay of steric and electronic effects, as well as the reaction mechanism (e.g., Sₙ1 vs. Sₙ2), is crucial for predicting and controlling the regiochemical outcome of these functionalization reactions. rsc.org

Control of Isomer Formation (1,5- vs. 2,5-Disubstitution)

The alkylation of 5-substituted-1H-tetrazoles, such as 5-(1,1-Dimethylpropyl)-5H-tetrazole, typically yields a mixture of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles. nanomedicine-rj.com Controlling the regioselectivity of this reaction is a critical challenge in tetrazole chemistry, as the different isomers can exhibit distinct biological and chemical properties. rsc.org

The synthesis of disubstituted tetrazoles from 1H-5-monosubstituted tetrazoles often preferentially forms the 2,5-disubstituted isomer in moderate to excellent yields. rsc.org However, the 1,5-disubstituted isomer can also be isolated in many cases. rsc.org The ratio of these isomers is influenced by several factors, including the nature of the substituent at the 5-position, the electrophile, and the reaction conditions. nanomedicine-rj.com

Factors Influencing Isomer Ratios:

| Factor | Observation | Reference |

| Steric Hindrance | Bulky electrophiles, such as trityl (CPh₃), can lead exclusively to the 2,5-disubstituted isomer due to steric hindrance at the N1 position. rsc.org | rsc.org |

| Electrophile Nature | The regioselectivity is highly variable and cannot be attributed solely to the steric hindrance of the electrophile. The mechanism (SN1 vs. SN2) of the nucleophilic substitution plays a significant role. rsc.org | rsc.org |

| 5-Substituent | The electronegativity and size of the substituent on the tetrazole ring affect the ratio of the regioisomers. nanomedicine-rj.com | nanomedicine-rj.com |

| Catalyst/Base System | Treatment of tetrazolate salts with benzyl (B1604629) bromide in the presence of NiO nanoparticles yields mixtures of 1,5- (minor) and 2,5- (major) isomers. nanomedicine-rj.com | nanomedicine-rj.com |

Research into the alkylation of 5-substituted 1H-tetrazoles has shown that while a trend can be identified with sterically hindered electrophiles favoring the 2,5-isomer, a universal rationale for the observed regioselectivity is complex. rsc.org A proposed rationale is based on the difference in the mechanism between first- and second-order nucleophilic substitutions. rsc.org In some instances, intramolecular stabilization of the diazonium intermediate, if one is formed during the reaction, can also influence the regioselectivity. rsc.org

For example, the reaction of 5-substituted tetrazoles with various agents like epoxy compounds, dialkyl sulfates, and benzyl bromide typically affords a mixture of both 1,5- and 2,5-disubstituted products. nanomedicine-rj.com Even when attempting to block the N2-position with a tri-n-butyltin group prior to alkylation, the 2,5-isomer was still formed in approximately 10% yield. nanomedicine-rj.com This highlights the challenge in achieving complete regiocontrol.

Green Chemistry Principles in 5-Substituted Tetrazole Synthesis

The application of green chemistry principles to the synthesis of 5-substituted tetrazoles has gained significant traction, aiming to reduce the use of hazardous materials and improve energy efficiency. rsc.orgrsc.org Traditional methods often involve toxic solvents, harsh acidic media, or dangerous reagents like hydrazoic acid. nih.govnih.govbeilstein-journals.org

Modern approaches focus on several key areas:

Use of Safer Solvents: Water has been successfully employed as a solvent for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide, catalyzed by zinc salts. nih.gov This method is applicable to a wide range of nitriles, including aromatic and alkyl variants. nih.gov

Catalysis: The use of heterogeneous and reusable catalysts is a cornerstone of green tetrazole synthesis. Nanomaterials, in particular, have emerged as highly efficient catalysts due to their high surface-area-to-volume ratio and ease of recovery. rsc.orgrsc.org

Energy Efficiency: Microwave-assisted synthesis has been shown to reduce reaction times significantly compared to conventional heating methods. researchgate.net

Examples of Green Catalytic Systems for Tetrazole Synthesis:

| Catalyst System | Reaction | Key Advantages | Reference(s) |

| Zinc Salts in Water | Nitrile + Sodium Azide → 5-Substituted 1H-tetrazole | Environmentally benign solvent, broad substrate scope. | organic-chemistry.org, nih.gov |

| Nanomaterials (e.g., nano-Ag-TiO₂, NiO, Cu/C) | Nitrile + Sodium Azide → 5-Substituted 1H-tetrazole | High efficiency, reusability of catalyst, mild conditions. | rsc.org, nanomedicine-rj.com, researchgate.net, sci-hub.st |

| L-proline | Nitriles/Thiocyanates + Sodium Azide → 5-Substituted 1H-tetrazole | Environmentally benign catalyst, cost-effective, short reaction times. | organic-chemistry.org |

| Ionic Liquids | Cyclocondensation reactions | Eco-friendly solvent, shorter reaction times, high regioselectivity. | nih.gov |

Comprehensive Spectroscopic and Structural Elucidation of 5 1,1 Dimethylpropyl 5h Tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 5-(1,1-Dimethylpropyl)-5H-tetrazole, ¹H and ¹³C NMR would provide definitive information about the connectivity and chemical environment of the atoms in the molecule.

¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 1,1-dimethylpropyl (or tert-pentyl) group. The chemical shifts are influenced by the electron-withdrawing nature of the tetrazole ring.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atom of the tetrazole ring is expected to resonate at a significantly downfield chemical shift due to the influence of the four nitrogen atoms.

Expected ¹H and ¹³C NMR Data

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C(CH₃)₂ | - | ~40-50 |

| CH ₃ | ~0.9 (triplet) | ~8-12 |

| CH ₂ | ~1.4 (quartet) | ~30-40 |

| C(CH ₃)₂ | ~1.3 (singlet) | ~25-30 |

| Tetrazole C5 | - | ~150-160 |

| Tetrazole N-H | ~15-17 (broad) | - |

Note: Expected values are based on general chemical shift ranges and data from analogous 5-alkyl-substituted tetrazoles.

Advanced Multinuclear NMR Techniques (e.g., ¹⁴N, ¹⁵N NMR)

Nitrogen NMR spectroscopy, particularly ¹⁵N NMR due to its sharper signals compared to ¹⁴N NMR, is an invaluable tool for directly probing the electronic structure of the tetrazole ring. researchgate.netrsc.orgnih.gov The chemical shifts of the nitrogen atoms in the tetrazole ring are highly sensitive to the substitution pattern and the tautomeric form present (1H vs. 2H).

For 5-substituted-1H-tetrazoles, a dynamic equilibrium often exists between the two tautomers, which can be studied by variable temperature NMR. researchgate.net In DMSO-d₆, proton exchange can lead to the observation of averaged signals for the nitrogen atoms. researchgate.net The ¹⁵N NMR spectrum would be crucial in determining the predominant tautomer and understanding the electronic distribution within the heterocyclic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) Spectroscopy The IR spectrum of this compound would be characterized by absorptions corresponding to the vibrations of the tetrazole ring and the alkyl substituent. Characteristic vibrations of the tetrazole ring are typically observed in the regions of 1400-1600 cm⁻¹ (ring stretching) and 900-1200 cm⁻¹ (ring breathing). pnrjournal.comresearchgate.net The N-H stretching vibration of the tetrazole ring would appear as a broad band in the region of 2500-3200 cm⁻¹. The C-H stretching vibrations of the dimethylpropyl group would be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy Raman spectroscopy provides complementary information to IR spectroscopy. The tetrazole ring vibrations are also Raman active. Raman spectroscopy can be particularly useful for studying the symmetric vibrations of the molecule and for analyzing samples in aqueous solutions.

Expected Vibrational Frequencies

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H stretch | 2500-3200 (broad) | Weak |

| C-H stretch (alkyl) | 2850-3000 | 2850-3000 |

| C=N, N=N stretch (ring) | 1400-1600 | 1400-1600 |

| Tetrazole ring breathing | 900-1200 | Strong |

Note: Expected frequencies are based on data from various 5-substituted tetrazoles. rsc.orgnih.govpnrjournal.comresearchgate.net

Mass Spectrometric Approaches for Molecular Characterization

Mass spectrometry (MS) is used to determine the molecular weight and to gain insights into the fragmentation pathways of a molecule. For this compound, electron ionization (EI-MS) or electrospray ionization (ESI-MS) could be employed.

A characteristic fragmentation pathway for many tetrazole derivatives is the loss of a molecule of nitrogen (N₂), resulting in a prominent peak at [M-28]⁺. nih.govmdpi.com Further fragmentation of the alkyl side chain would also be expected. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

Expected Mass Spectrometric Fragmentation

| Ion | m/z (Expected) | Description |

| [M]⁺ | 154 | Molecular Ion |

| [M - N₂]⁺ | 126 | Loss of dinitrogen |

| [M - C₂H₅]⁺ | 125 | Loss of ethyl group |

| [C₄H₉]⁺ | 57 | tert-Butyl cation |

Note: The fragmentation pattern is an educated prediction based on the behavior of similar compounds. nih.govmdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would reveal the precise three-dimensional arrangement of the atoms.

In the solid state, 5-substituted tetrazoles typically exist as the 1H- or 2H-tautomer, often forming hydrogen-bonded networks. growingscience.comresearchgate.netnih.gov The crystal structure would clarify which tautomer is present and detail the nature of the intermolecular hydrogen bonds, which significantly influence the physical properties of the compound. The bulky 1,1-dimethylpropyl group would also influence the crystal packing.

Thermal Analysis Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of a compound.

Differential Scanning Calorimetry (DSC) DSC would be used to determine the melting point and to observe any other thermal transitions, such as solid-solid phase transitions or decomposition. Many tetrazole compounds are known to decompose upon melting. researchgate.netmdpi.commdpi.com

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would show the onset temperature of decomposition and the mass loss associated with it. The decomposition of tetrazoles often involves the release of nitrogen gas. researchgate.netmdpi.comresearchgate.net

Expected Thermal Properties

| Property | Expected Value |

| Melting Point (DSC) | Likely to decompose upon melting |

| Decomposition Onset (TGA) | ~150-250 °C |

Note: These are estimated ranges based on the thermal behavior of other 5-alkyl-substituted tetrazoles.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing fundamental insight into their elemental composition. This analytical method is crucial for verifying the stoichiometry of a synthesized compound by comparing the experimentally determined mass percentages of its constituent elements with the theoretically calculated values derived from its proposed molecular formula. For this compound, this verification is essential to confirm the successful synthesis and purity of the compound.

The process of elemental analysis typically involves the combustion of a small, precisely weighed sample of the compound. The combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), respectively. The empirical formula can be derived from these percentages, and when combined with molecular weight data, it confirms the molecular formula.

In the context of tetrazole chemistry, elemental analysis is routinely employed to confirm the successful synthesis of various derivatives. researchgate.netnih.govnih.govbeilstein-journals.orgmdpi.combeilstein-archives.org The high nitrogen content of tetrazoles makes this analysis particularly important for their characterization. researchgate.net The comparison between the calculated and found values for the elemental composition serves as a critical checkpoint for the structural elucidation of newly synthesized molecules. mdpi.com

For this compound, with a proposed molecular formula of C₆H₁₂N₄, the theoretical elemental composition has been calculated. These values serve as a benchmark against which experimental results would be compared to validate the compound's stoichiometry.

Below is a data table summarizing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Compound | Mass in Compound (g) | Mass Percent (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 51.41 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 8.63 |

| Nitrogen | N | 14.007 | 4 | 56.028 | 39.96 |

| Total | 140.19 | 100.00 |

This table outlines the expected mass percentages for carbon, hydrogen, and nitrogen in a pure sample of this compound. Any significant deviation of experimentally obtained values from these theoretical percentages would indicate the presence of impurities or an incorrect structural assignment.

Reactivity and Mechanistic Studies of 5 1,1 Dimethylpropyl 5h Tetrazole

Reaction Pathways of the Tetrazole Ring System

The tetrazole ring is an aromatic system with a high nitrogen content, rendering it both stable and energetically rich. Its reaction pathways are diverse, encompassing interactions with both electrophiles and nucleophiles, as well as transformations induced by photochemical energy.

Electrophilic and Nucleophilic Reactivity

The reactivity of 5-substituted-1H-tetrazoles is characterized by a duality involving both nucleophilic and electrophilic interactions. The tetrazole ring itself possesses nucleophilic nitrogen atoms, while the N-H proton is acidic, comparable to carboxylic acids, with pKa values typically around 4-5. acs.orgthieme-connect.comnih.gov This acidity facilitates deprotonation to form the tetrazolate anion, which is a potent nucleophile.

Electrophilic attack, most commonly alkylation, on the tetrazolate anion derived from a 5-alkyltetrazole like 5-(1,1-Dimethylpropyl)-5H-tetrazole can occur at different nitrogen atoms of the ring. This typically results in a mixture of 2,5- and 1,5-disubstituted regioisomers. The N4 atom is often the primary site for electrophilic attack due to its calculated higher electron density and proton affinity. clockss.org However, the ratio of the resulting N1 and N2 alkylated products is influenced by several factors:

Steric Hindrance : The bulky 1,1-dimethylpropyl group is expected to sterically hinder attack at the adjacent N1 position, potentially favoring the formation of the 2,5-disubstituted isomer. In reactions involving bulky electrophiles, substitution at the N2 position is often exclusively observed. clockss.org

Reaction Conditions : The nature of the electrophile, solvent, counter-ion, and base can significantly alter the regioselectivity of the reaction. clockss.orgresearchgate.net

Electronic Effects : The electron-donating nature of the alkyl group influences the electron density distribution within the ring, affecting the nucleophilicity of the different nitrogen atoms. mdpi.com

Computational studies using Density Functional Theory (DFT) have become crucial in predicting the outcomes of these reactions. By calculating parameters such as nucleophilicity (N), electrophilicity (ω), and electrostatic potential (ESP), researchers can rationalize the observed regioselectivity. For instance, studies on similar systems have shown that the 2H-tautomer can be more nucleophilic than the 1H-tautomer, leading to the 2,5-disubstituted product being the major isomer. mdpi.com

Photochemical Transformations of Tetrazoles

The photochemistry of tetrazoles is a well-documented field, characterized by the light-induced cleavage of the heterocyclic ring. mdpi.com Photolysis of this compound is expected to follow similar pathways observed for other tetrazole derivatives, which primarily involve the extrusion of a molecule of nitrogen (N₂). nih.gov

Upon irradiation with UV light, typically around 254 nm, the tetrazole ring undergoes photocleavage. nih.govcolab.ws The specific photoproducts formed are highly dependent on the substituents and the reaction medium (e.g., in solution or in a cryogenic matrix). mdpi.com For the unsubstituted tetrazole, photolysis leads to a variety of products including nitrilimine, diazomethane, carbodiimide, and cyanamide. nih.govresearchgate.net

For 5-alkyl substituted tetrazoles, the general mechanism involves the formation of a highly reactive nitrilimine intermediate after the loss of N₂. This intermediate can then undergo various subsequent reactions, such as cyclization or rearrangement, to yield stable products. The nature of the substituent dictates the fate of this intermediate. The presence of the 1,1-dimethylpropyl group may influence the stability and subsequent reaction pathways of the resulting nitrilimine. The choice of solvent is also critical, as it can stabilize certain intermediates and influence product distribution, allowing for selective synthetic applications. mdpi.com

Table 1: Common Photoproducts from Tetrazole Derivatives

| Tetrazole Precursor | Primary Photochemical Step | Key Intermediates | Major Products |

|---|---|---|---|

| Unsubstituted Tetrazole | N₂ Extrusion | Nitrilimine | Cyanamide, Carbodiimide |

| 1,4-Dialkyl-tetrazol-5-ones | N₂ Extrusion | - | Diaziridinones |

| 5-Allyloxy-1-aryltetrazoles | N₂ Extrusion | 1,3-Biradicals | N-Phenyl-1,3-oxazines |

Ring Opening and Decomposition Mechanisms

Thermal decomposition is a characteristic reaction of tetrazoles, reflecting the high positive enthalpy of formation of the ring system. maxapress.comresearchgate.net The stability and decomposition pathway of this compound are dictated by the strength of the bonds within the ring and the influence of the C5-substituent.

Studies on various 5-substituted tetrazoles show that decomposition typically occurs at elevated temperatures (often above 200°C) and proceeds via ring opening followed by the elimination of molecular nitrogen. maxapress.comresearchgate.net The mechanism can vary depending on the substitution pattern:

1,5-Disubstituted Tetrazoles : Decomposition is believed to occur via ring opening to form an azidoazomethine intermediate, which then loses N₂. colab.ws

2,5-Disubstituted Tetrazoles : The mechanism involves the formation of an azodiazo compound intermediate before N₂ is eliminated. researchgate.net

For 5-alkyl-1H-tetrazoles, theoretical studies suggest that decomposition is a complex process involving tautomeric equilibria. acs.org High-level calculations have shown that interconversion between 1H and 2H tautomers can occur via concerted double hydrogen atom transfers in H-bonded dimers with relatively low activation barriers. The decomposition then proceeds through the unimolecular elimination of N₂. The effective activation energy for the thermolysis of unsubstituted tetrazole has been calculated to be around 36.2 kcal/mol, which aligns with experimental findings. acs.org The decomposition of 5-benzhydryl-1H-tetrazole at 220-240°C, for example, results in the formation of diphenylmethane. beilstein-journals.org

The kinetic parameters for the thermal decomposition of several disubstituted tetrazoles have been determined experimentally, with activation energies typically ranging from 39 to 48 kcal mol⁻¹. researchgate.net

Table 2: Kinetic Parameters for Thermal Decomposition of Selected Tetrazoles

| Compound | Temperature Range (°C) | Activation Energy (Ea) (kcal/mol) | Activation Entropy (ΔS‡) (cal mol⁻¹ K⁻¹) |

|---|---|---|---|

| Various 1,5-disubstituted tetrazoles | 150 - 230 | 39 - 48 | ~ +8 |

| Various 2,5-disubstituted tetrazoles | 150 - 230 | 39 - 48 | ~ +8 |

| 5-(4-Pyridyl)tetrazolate (H4-PTZ) | 225 - 325 | ~46.2 (193.29 kJ/mol) | ~25.4 (106.52 J mol⁻¹ K⁻¹) |

Note: Data compiled from studies on various substituted tetrazoles to illustrate typical ranges. maxapress.comresearchgate.net

Ligand Exchange and Coordination Chemistry Mechanisms

The tetrazole ring, particularly in its deprotonated tetrazolate form, is a highly versatile ligand in coordination chemistry. arkat-usa.orgresearchgate.net The four nitrogen atoms of the 5-(1,1-Dimethylpropyl)tetrazolate anion can act as donor sites, allowing it to coordinate with metal ions in numerous ways. This versatility enables the construction of a wide array of coordination polymers and metal-organic frameworks (MOFs) with diverse structures and properties. researchgate.netrsc.org

The coordination can occur through several modes, as the tetrazolate ligand can act as:

A monodentate ligand, typically coordinating through the N1 or N2 atoms. rsc.orgresearchgate.net

A bidentate ligand, chelating or bridging two metal centers.

A multidentate bridging ligand, connecting multiple metal centers to form one-, two-, or three-dimensional networks. arkat-usa.org

The specific coordination mode is determined by factors such as the nature of the metal ion, the steric bulk of the C5 substituent, the solvent system, and the presence of other auxiliary ligands or counter-ions. arkat-usa.orgrsc.org The bulky 1,1-dimethylpropyl group on this compound would likely play a significant role in directing the self-assembly of coordination polymers by influencing the packing and geometry around the metal center.

The mechanism of formation for these coordination compounds typically involves the direct reaction of the pre-formed tetrazole with a metal salt, often in the presence of a base to facilitate deprotonation. arkat-usa.org Alternatively, metal-promoted in situ synthesis is a common method where a nitrile reacts with an azide (B81097) source in the presence of a metal salt under hydrothermal conditions. The metal ion in this case can act as a Lewis acid catalyst for the [2+3] cycloaddition reaction to form the tetrazole ring, which then coordinates to the metal center. rsc.org

Catalytic Reaction Mechanisms

While tetrazole derivatives can themselves function as organocatalysts, the most relevant catalytic mechanisms concerning this compound relate to its synthesis. nih.gov The formation of 5-substituted-1H-tetrazoles is most commonly achieved via a [3+2] cycloaddition reaction between a nitrile and an azide source. This reaction is often catalyzed to improve yields and reaction conditions. thieme-connect.comacs.org

A variety of catalysts have been developed for this transformation, including:

Lewis Acids : Zinc salts (e.g., ZnBr₂) are widely used and were popularized as a safer alternative to hazardous reagents like organotin azides or hydrazoic acid. rsc.orgnih.gov The mechanism involves the coordination of the Zn(II) ion to the nitrogen atom of the nitrile. This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion.

Heterogeneous Catalysts : To improve catalyst recovery and reusability, various solid catalysts have been employed. These include zeolites (such as CoY zeolite), metal oxides (nanocrystalline ZnO), and metal nanoparticles supported on materials like graphene or silica (B1680970). acs.orgrsc.orgresearchgate.net The proposed mechanism for many of these catalysts also involves Lewis acidic sites on the catalyst surface activating the nitrile group. researchgate.net

The general catalytic cycle for the synthesis of a 5-substituted tetrazole is depicted below:

Activation : The catalyst (e.g., a metal ion Mⁿ⁺) coordinates to the nitrile (R-C≡N), polarizing the C≡N bond and activating it for cycloaddition.

Nucleophilic Attack : The azide ion (N₃⁻) attacks the activated nitrile carbon.

Cyclization : The resulting intermediate undergoes intramolecular cyclization.

Protonation & Catalyst Regeneration : Protonation (from the solvent or an additive) yields the final 5-substituted-1H-tetrazole product and regenerates the catalyst for the next cycle.

The efficiency of these catalytic systems allows for the synthesis of a broad range of 5-substituted tetrazoles, including those with bulky alkyl groups like 1,1-dimethylpropyl, under milder and safer conditions compared to non-catalytic methods. acs.orgrsc.org

Advanced Materials Science and Catalysis Applications of 5 1,1 Dimethylpropyl 5h Tetrazole

Development of High-Energy Density Materials

Tetrazole-based compounds are notable for their high positive heats of formation, a property that makes them valuable in the formulation of high-energy density materials (HEDMs). osti.gov The energy released upon their decomposition is substantial, primarily yielding environmentally benign nitrogen gas. acs.org This has led to their investigation as components in explosives, propellants, and gas-generating compositions. acs.orguni-muenchen.de

The high nitrogen content and significant heat of formation inherent to the tetrazole ring structure are key attributes for their use in explosive and propellant formulations. osti.govrsc.org The decomposition of these compounds releases a large amount of energy and produces a high volume of gaseous nitrogen, which are critical performance characteristics for such applications. acs.org Research into various tetrazole derivatives has demonstrated their potential as energetic materials, with some exhibiting detonation velocities and pressures comparable to or exceeding those of conventional explosives like RDX. rsc.orgmdpi.com The introduction of specific functional groups to the tetrazole ring can be used to fine-tune the energetic properties and sensitivity of the resulting compounds. mdpi.com For instance, the incorporation of nitramine groups can significantly enhance explosive performance. nih.gov The planar structure of some tetrazole derivatives can also contribute to a higher density, which is a desirable characteristic for HEDMs. rsc.org

The following table provides a comparative look at the energetic properties of selected tetrazole-based compounds:

| Compound | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) |

| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | 1.91 (at 100 K) | 9017 | - |

| RDX | 1.82 | 8795 | 34.0 |

| CL-20 | 2.04 | 9500 | 44.5 |

| B1 (a nitramide (B1216842) derivative) | - | - | - |

| C4 (a nitramide derivative) | - | - | - |

Data for (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) from rsc.org. Data for RDX and CL-20 are standard reference values. Data for B1 and C4 from mdpi.com. Note: "-" indicates data not provided in the source.

Tetrazole derivatives are considered valuable components in gas generator compositions, particularly for applications like automotive airbags. google.com Their ability to rapidly produce large volumes of non-toxic nitrogen gas upon combustion is a key advantage. acs.org Compositions for gas generators often consist of a tetrazole-based fuel and an oxidizer. google.com

The table below illustrates the burn rates of different tetrazole-based gas generating compositions:

| Fuel | Oxidizer | Pressure (psig) | Burn Rate (inches per second) |

| Bis-tetrazole amine (BTA) | PSAN | ~1000 | ~0.55 |

| Bis-tetrazole amine (BTA) | PSAN | ~2500 | ~1.02 |

| Bis-tetrazole amine (BTA) | PSAN | ~5100 | ~1.2 |

| Monoammonium salt of BTA | PSAN | ~500 | ~0.25 |

| Monoammonium salt of BTA | PSAN | ~2500 | ~0.85 |

| Monoammonium salt of BTA | PSAN | ~5000 | ~1.075 |

Data sourced from google.com. PSAN refers to phase-stabilized ammonium (B1175870) nitrate.

Tetrazole Derivatives as Ligands in Catalysis

The nitrogen-rich structure of the tetrazole ring makes its derivatives effective ligands in coordination chemistry, with applications in both homogeneous and heterogeneous catalysis. acs.orgmdpi.comresearchgate.netnih.gov The ability of the tetrazole ring to coordinate with metal centers facilitates a wide range of catalytic transformations. researchgate.net

In homogeneous catalysis, tetrazole-based ligands have been employed in various metal-catalyzed reactions. mdpi.com The electronic properties and steric hindrance of the substituent at the 5-position of the tetrazole ring can influence the catalytic activity of the resulting metal complex. While homogeneous catalysts offer high activity and selectivity, they often suffer from challenges related to catalyst recovery and reuse. nih.gov

To address the limitations of homogeneous systems, significant research has been devoted to the development of heterogeneous catalysts incorporating tetrazole derivatives. acs.orgresearchgate.net These systems involve immobilizing tetrazole-functionalized metal complexes onto solid supports, such as silica (B1680970), polymers, or nanoparticles. nih.govresearchgate.net This approach facilitates easy separation of the catalyst from the reaction mixture, allowing for its recovery and reuse over multiple cycles without significant loss of activity. researchgate.netresearchgate.net

Several studies have demonstrated the successful application of heterogeneous catalysts bearing tetrazole ligands in various organic syntheses, including the synthesis of 5-substituted 1H-tetrazoles themselves. researchgate.netresearchgate.netresearchgate.net For instance, copper(II) immobilized on aminated epichlorohydrin-activated silica has been shown to be an effective catalyst for the [3+2] cycloaddition of nitriles and sodium azide (B81097). researchgate.net The catalyst could be recovered and reused up to five times. researchgate.net

The following table summarizes the performance of different heterogeneous catalysts in the synthesis of 5-substituted 1H-tetrazoles:

| Catalyst | Support | Reaction | Yield (%) | Reusability (cycles) |

| Cu(II) | Aminated epichlorohydrin-activated silica | [3+2] cycloaddition | 75-96 | 5 |

| MoO₃ | - | Epoxidation of cis-cyclooctene | 100 (selectivity) | 7 |

| Steelmaking slag | - | [3+2] cycloaddition | Good to excellent | 8 |

| Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) | Magnetic nanoparticles | Synthesis of 1-aryl and 5-aryl 1H-tetrazoles | up to 97 | - |

| Co-(PYT)₂@BNPs | Boehmite nanoparticles | [3+2] cycloaddition | Good | - |

Data compiled from researchgate.netnih.govnih.govresearchgate.netresearchgate.net. Note: "-" indicates data not provided in the source.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Tetrazole derivatives, with their multiple nitrogen donor sites, are excellent candidates for use as linkers in the synthesis of MOFs. researchgate.net The resulting tetrazole-based MOFs can exhibit high surface areas and tunable pore sizes, making them attractive for applications in gas storage, separation, and catalysis.

The rigid and multidentate nature of some tetrazole ligands, such as 5-(2-pyridyl)-1H-tetrazole, makes them particularly suitable for constructing robust MOF architectures. researchgate.net These frameworks can serve as heterogeneous catalysts, with the metal nodes acting as the active catalytic sites. The porous structure of the MOF allows for efficient diffusion of reactants and products, while the organic linkers can be functionalized to modulate the catalytic activity and selectivity.

Functional Polymers and Carbon Capture Technologies

The unique properties of the tetrazole ring, particularly its high nitrogen content and electron-rich nature, have positioned tetrazole-containing polymers as materials of significant interest in advanced materials science. These polymers are being explored for a variety of applications, including carbon capture technologies, where the nitrogen atoms can interact favorably with carbon dioxide molecules.

The incorporation of 5-(1,1-Dimethylpropyl)-5H-tetrazole into a polymer backbone can impart specific characteristics. The bulky and hydrophobic tert-amyl group can influence the polymer's morphology and free volume, which are critical parameters for gas separation and capture processes. While specific research on polymers functionalized with this compound for carbon capture is not extensively documented in publicly available literature, the general principles of using tetrazole-containing polymers for this purpose are well-established.

Porous organic polymers (POPs) and metal-organic frameworks (MOFs) featuring tetrazole moieties have demonstrated notable efficacy in CO2 capture. rsc.orgnih.govacs.org The nitrogen atoms of the tetrazole ring act as Lewis basic sites, which can enhance the selective adsorption of the mildly acidic CO2 molecule. rsc.orgnih.gov For instance, a triptycene-based microporous polymer functionalized with tetrazole moieties has shown a high CO2 uptake capacity of 134 cm³/g at 1.0 bar and 273 K, along with high selectivity for CO2 over nitrogen and methane. nih.gov Another study on a porous organic polymer bifunctionalized with carboxy and triazole groups also highlighted the role of nitrogen-rich heterocycles in achieving high CO2 uptake. nih.gov

The introduction of the 1,1-dimethylpropyl group could potentially enhance the physical properties of such polymers. The bulky nature of this group might prevent close packing of polymer chains, thereby increasing the fractional free volume (FFV) and potentially improving gas permeability. researchgate.netacs.org This is a crucial factor in designing efficient membrane-based gas separation systems. However, a balance must be struck, as excessive free volume can sometimes lead to a decrease in selectivity.

Below is a data table summarizing the CO2 uptake capacities of various tetrazole-containing porous materials, illustrating the potential of this class of compounds in carbon capture applications.

| Material | CO2 Uptake (wt%) at 273 K, 1 bar | Selectivity (CO2/N2) | Reference |

| Triptycene-based polymer with tetrazole moieties | 26.5 | High | nih.gov |

| Porous organic polymer with carboxy & triazole groups | 13.8 | Excellent | nih.gov |

| Ferrocene-based porous organic polymers | 5.10 | High | nih.gov |

| Covalent organic polymers | up to 561.6 (at 200 bar, 65 °C) | Near infinite (vs H2) | rsc.org |

Note: The data presented is for various tetrazole-containing polymers and is intended to illustrate the general potential of this class of materials. Specific data for polymers containing this compound is not available in the cited literature.

Emerging Applications in Organic Semiconductors and Sensors

The electronic properties of the tetrazole ring, characterized by its aromaticity and the presence of four nitrogen atoms, make it a candidate for incorporation into organic electronic materials, such as organic semiconductors and chemical sensors. The substituent at the 5-position of the tetrazole ring can significantly modulate these electronic properties.

While there is no direct research available on the application of this compound in organic semiconductors, the influence of bulky alkyl groups on the properties of organic electronic materials is a known area of study. The tert-amyl group, being a bulky and electron-donating substituent, could potentially influence the molecular packing and electronic energy levels of a tetrazole-based material. In the context of organic semiconductors, control over molecular packing is crucial for achieving efficient charge transport. The steric hindrance provided by the 1,1-dimethylpropyl group might be leveraged to tune the solid-state morphology, potentially leading to materials with desirable charge mobility characteristics.

In the realm of chemical sensors, tetrazole derivatives have been explored for their ability to coordinate with metal ions, leading to changes in their optical or electronic properties. For example, a tetrazole derivative has been designed as a fluorescent "turn-on" sensor for Al(III) and Zn(II) ions. nih.gov The interaction of the metal ions with the tetrazole and other coordinating groups on the molecule resulted in a significant enhancement of fluorescence, allowing for sensitive detection.

Although no specific sensor applications of this compound have been reported, it is plausible that this compound or its derivatives could be functionalized to create novel sensors. The tetrazole ring can act as a binding site for specific analytes, and the 1,1-dimethylpropyl group could be used to modulate the sensor's solubility and film-forming properties.

The following table summarizes the properties of a representative tetrazole-based sensor, highlighting the principles that could be applied to derivatives of this compound.

| Sensor Compound | Analyte Detected | Sensing Mechanism | Limit of Detection | Reference |

| 1-[(1H-tetrazol-5-ylimino)methyl]naphthalen-2-ol (H2L) | Al(III), Zn(II) | Fluorescence "turn-on" | Not Specified | nih.gov |

| Tetrazole-Containing Triphenylamine-Based MOF | Vomitoxin | Electrochemical | 0.50 pg·mL⁻¹ | nih.gov |

Note: This table presents data for a specific tetrazole-based sensor to illustrate the concept. Data for sensors based on this compound is not available in the cited literature.

Agronomic and Food Industry Applications (e.g., Plant Growth Regulation, Sweeteners)

Tetrazole derivatives have found applications in the agricultural and food industries, primarily due to their ability to act as bioisosteres of carboxylic acids, a common functional group in biologically active molecules. nih.gov

In agriculture, certain tetrazole compounds have been investigated as plant growth regulators. mdpi.com The tetrazole ring can mimic the carboxylate group of natural plant hormones like auxins, which are crucial for various aspects of plant growth and development. nih.gov While specific studies on the plant growth regulating activity of this compound are not available, the general principle of using tetrazoles as auxin mimics suggests a potential avenue for research. The efficacy of such compounds would depend on how well the tetrazole ring, in combination with the 1,1-dimethylpropyl substituent, fits into the auxin receptor sites. Research on other substituted tetrazoles has shown that the nature of the substituent plays a critical role in determining the level of activity. researchgate.net Furthermore, tetrazole derivatives have also been explored for their potential as herbicides and fungicides. mdpi.comnih.govnih.gov

In the food industry, the concept of using tetrazoles as carboxylic acid surrogates has been extended to the development of artificial sweeteners. nih.govyoutube.com In the "suosan" series of sweeteners, where a carboxylic acid group is a key part of the pharmacophore responsible for the sweet taste, tetrazole analogues have been synthesized and tested. nih.gov It was found that these tetrazole derivatives did exhibit a sweet taste, although their potency was reduced compared to the corresponding carboxylic acid compounds. nih.gov The larger size of the tetrazole ring compared to the carboxylic acid group was suggested as a possible reason for the reduced potency. nih.gov

No specific research has been published on the use of this compound as a sweetener. However, the existing studies on other tetrazole-based sweeteners provide a basis for understanding the structure-activity relationships in this area. The bulky 1,1-dimethylpropyl group would likely have a significant impact on the molecule's ability to interact with sweet taste receptors.

The table below presents findings from studies on tetrazole derivatives in sweetener applications.

| Compound Class | Observation | Postulated Reason for Observation | Reference |

| Tetrazole analogues of suosan (B230045) sweeteners | Exhibited sweet taste but with reduced potency | The larger size of the tetrazole ring compared to carboxylic acid | nih.gov |

| Chain-shortened tetrazolyl analogues of suosan | Not sweet | Improper spatial arrangement for receptor interaction | nih.gov |

| Tetrazole derivatives of arylsulfonylalkanoic acids | Exhibited a bitter taste | Improper orientation of proton donor and acceptor groups | nih.gov |

Note: This table summarizes general findings for tetrazole derivatives as potential sweeteners. No specific data for this compound is available in the cited literature.

Future Directions and Emerging Research Frontiers in 5 1,1 Dimethylpropyl 5h Tetrazole Chemistry

Innovations in Environmentally Benign Synthetic Methodologies

The traditional synthesis of 5-substituted tetrazoles often involves the [3+2] cycloaddition of an organonitrile with an azide (B81097) source, a reaction that has been progressively refined to enhance safety and environmental compatibility. Future research pertinent to 5-(1,1-Dimethylpropyl)-5H-tetrazole will likely focus on optimizing these "green" methodologies.

Key areas of innovation include:

Water as a Reaction Medium: Pioneering work has demonstrated that the synthesis of 5-substituted 1H-tetrazoles, including those from unactivated alkyl nitriles, can proceed efficiently in water using zinc salts as catalysts. organic-chemistry.org This approach mitigates the use of volatile organic solvents and reduces explosion hazards by maintaining a slightly alkaline pH, which minimizes the formation of volatile and toxic hydrazoic acid. organic-chemistry.org For a substrate like 2,2-dimethylbutanenitrile, the precursor to this compound, adapting this aqueous method could offer a scalable and safer industrial production route.

Microwave-Assisted Synthesis: Microwave heating has emerged as a powerful tool for accelerating organic reactions. rsc.org Its application to tetrazole synthesis, particularly for less reactive alkyl nitriles, can dramatically reduce reaction times from hours to minutes. rsc.orgorganic-chemistry.org Future studies could explore the use of heterogeneous catalysts, such as copper(II)-based systems, in conjunction with microwave irradiation to synthesize this compound, facilitating high yields and easy catalyst recovery. rsc.orgresearchgate.net

Organocatalysis: The use of metal-free organocatalysts, such as L-proline, presents a cost-effective and environmentally benign alternative to metal-based systems. organic-chemistry.org These catalysts have proven effective for a broad range of nitriles and could be optimized for the specific steric demands of the 1,1-dimethylpropyl precursor. organic-chemistry.org

A comparative table of emerging green synthetic methods applicable to 5-alkyl-tetrazoles is presented below.

| Methodology | Catalyst/Solvent System | Key Advantages | Potential for this compound |

| Aqueous Synthesis | ZnBr₂ in Water | Environmentally benign solvent, enhanced safety, high purity of products. organic-chemistry.org | High; ideal for scaling up production safely. |

| Microwave-Assisted | Cu(II) catalyst in NMP | Drastically reduced reaction times (minutes), high yields. rsc.org | High; suitable for rapid, energy-efficient synthesis. |

| Organocatalysis | L-proline | Metal-free, cost-effective, simple procedure. organic-chemistry.org | High; offers a sustainable and economical synthetic route. |

| Heterogeneous Catalysis | Nano-TiCl₄·SiO₂ | Reusable catalyst, clean process, simple work-up. scielo.org.za | Moderate to High; depends on catalyst tolerance to sterically hindered substrates. |

Rational Design of Next-Generation Catalytic Systems

The efficiency of the [3+2] cycloaddition reaction to form the tetrazole ring is highly dependent on the catalyst employed. While zinc salts are effective, the rational design of more sophisticated catalytic systems is a major research frontier. organic-chemistry.org For a sterically hindered substrate leading to this compound, catalyst design is particularly critical.

Future research directions include:

Advanced Homogeneous Catalysts: Cobalt(II) complexes with specific tetradentate ligands have been shown to efficiently catalyze tetrazole synthesis under homogeneous conditions. nih.govacs.org Mechanistic studies reveal the formation of an intermediate diazido complex, which is crucial for the catalytic cycle. nih.gov Designing ligands that can accommodate the bulky tert-amyl group while promoting efficient turnover is a promising avenue.

Nanocatalysts: Nanomaterials, such as nanocrystalline zinc oxide (ZnO), boehmite (γ-AlOOH), and various magnetic nanoparticles, offer significant advantages due to their high surface-area-to-volume ratio and recyclability. amerigoscientific.comrsc.org These heterogeneous catalysts can be easily separated from the reaction mixture, simplifying purification. scielo.org.zaamerigoscientific.com For instance, ZnO nanoparticles act as effective Lewis acid catalysts, and their activity can be enhanced by mixing with other metal oxides. amerigoscientific.com Tailoring the surface properties and pore sizes of such nanomaterials could lead to catalysts with high activity and selectivity for bulky alkyl nitriles.

Flow Chemistry Systems: Continuous flow reactors offer superior control over reaction parameters like temperature and pressure, enhancing safety and scalability. nih.gov Investigating the synthesis of this compound in a flow system using immobilized catalysts could lead to highly efficient and automated production processes.

Advancements in Predictive Computational Chemistry for Tetrazole Systems

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting the behavior of tetrazole systems. mdpi.com For this compound, computational methods can provide insights that are difficult to obtain experimentally.

Key areas for future computational studies:

Tautomeric Stability: 5-substituted tetrazoles exist as a mixture of 1H and 2H tautomers, with their relative stability depending on the substituent and the medium (gas phase, solvent polarity). mdpi.comresearchgate.net DFT calculations at levels like B3LYP/6-31G* can accurately predict the geometries, energies, and dipole moments of these tautomers. researchgate.net For this compound, computational studies can precisely quantify the influence of the bulky, electron-donating alkyl group on the tautomeric equilibrium in various environments, which is crucial for predicting its reactivity and biological interactions. Studies on similar 5-alkyl tetrazoles show that the 2H-tautomer is often more stable in the gas phase, while the 1H-tautomer can be favored in polar solvents. researchgate.net

Reaction Mechanisms and Regioselectivity: Computational modeling can elucidate the reaction pathways for synthesis and subsequent reactions like N-alkylation. mdpi.comrsc.org Understanding the energy barriers for the formation of different regioisomers (e.g., 1,5- vs. 2,5-disubstituted products) allows for the rational selection of reaction conditions to favor a desired product. rsc.orgresearchgate.net

Predictive Modeling with Machine Learning: The integration of machine learning (ML) with computational chemistry is a rapidly emerging frontier. nih.govpolito.it By training ML models on large datasets of calculated properties of tetrazoles, it may become possible to instantly predict the properties of new compounds like this compound without the need for time-consuming DFT calculations. This approach can accelerate the discovery of tetrazoles with desired characteristics.

| Computational Method | Application to this compound | Predicted Insights |

| Density Functional Theory (DFT) | Tautomerism Analysis | Relative stability and population of 1H and 2H tautomers in different media. researchgate.net |

| DFT | Reaction Pathway Analysis | Energy profiles and transition states for synthesis and alkylation, predicting regioselectivity. mdpi.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Electronic Structure | Nature of chemical bonds and charge distribution, explaining substituent effects. researchgate.net |

| Machine Learning (ML) Models | Property Prediction | Rapid estimation of physicochemical properties, toxicity, and reactivity based on molecular structure. nih.gov |

Discovery of Novel Applications in Niche Materials Science Fields

While tetrazoles are well-known in medicinal chemistry, their unique properties—high nitrogen content, coordination ability, and thermal stability—make them attractive for materials science. lifechemicals.combeilstein-journals.org The 1,1-dimethylpropyl group, being bulky and thermally stable, could tailor the properties of such materials.

Emerging applications include:

Energetic Materials: The high nitrogen content of the tetrazole ring results in a large positive enthalpy of formation, releasing a significant amount of dinitrogen gas upon decomposition. nih.govresearchgate.net While simple alkyl tetrazoles are not primary explosives, they can be used as ligands to create energetic coordination polymers (ECPs). nih.govdtic.mil The bulky 1,1-dimethylpropyl group could act as a steric shield, potentially increasing the thermal stability and reducing the sensitivity of such materials, making them safer to handle. dtic.mil

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the tetrazole ring are excellent coordinating sites for metal ions. lifechemicals.com this compound could serve as a ligand in the construction of novel MOFs. The bulky alkyl group would influence the pore size, topology, and hydrophobicity of the resulting framework, potentially leading to materials with tailored gas storage (e.g., for CO₂) or separation properties. lifechemicals.com

Liquid Crystals: Certain 5-substituted-2-alkyl-2H-tetrazoles have been shown to exhibit liquid crystalline properties. rsc.org The final phase behavior (e.g., nematic or smectic) is highly dependent on the nature of the alkyl chains. rsc.org Synthesizing derivatives of this compound with long-chain substituents could lead to new liquid crystalline materials with unique phase transition temperatures and optical properties.

Deepening Fundamental Understanding of Tetrazole Reactivity and Selectivity

A deeper understanding of the fundamental reactivity of this compound is essential for unlocking its full potential. The interplay between the electronic effects of the nitrogen-rich ring and the steric hindrance of the tert-amyl group governs its chemical behavior. numberanalytics.com

Future research should focus on:

Influence of the Alkyl Group: The 1,1-dimethylpropyl group is a bulky, electron-donating substituent. Its steric bulk will heavily influence the regioselectivity of reactions like N-alkylation. mdpi.com While smaller electrophiles might show little preference, bulkier reagents would likely favor substitution at the less sterically hindered N2 position. rsc.org The electron-donating nature of the alkyl group will also affect the pKa of the tetrazole ring, making it slightly less acidic than tetrazoles with electron-withdrawing groups. numberanalytics.com

Reaction Kinetics and Mechanisms: Detailed kinetic studies, potentially using in-situ monitoring techniques under various conditions (e.g., batch vs. flow), can reveal the precise mechanisms of its formation and decomposition. nih.gov For example, understanding its decomposition pathway at high temperatures is crucial for assessing its thermal stability and safety in materials science applications. nih.gov

Stereoselective Reactions: For applications where chirality is important, developing stereoselective reactions on substrates containing the this compound moiety is a key goal. Research into the diastereoselective alkylation of fused-ring systems containing tetrazoles has shown that high stereocontrol is achievable, governed by torsional effects and the nature of the electrophile. nih.gov Applying these principles could enable the synthesis of complex, stereochemically defined molecules.

Q & A

Q. What are the optimal synthetic routes for 5-(1,1-dimethylpropyl)-5H-tetrazole, and how do reaction conditions influence yield?

The synthesis of 5-substituted tetrazoles typically involves 1,3-dipolar cycloaddition between nitriles and sodium azide under acidic conditions. For this compound, nano-TiCl₄·SiO₂ has been reported as an efficient catalyst, enabling solvent-free reactions with reduced reaction times (2–4 hours) and yields exceeding 85% . Key variables include temperature (80–120°C), stoichiometry of NaN₃ (1.2–1.5 equivalents), and catalyst loading (5–10 mol%). Characterization via FT-IR (C=N stretch at ~1600 cm⁻¹) and ¹H NMR (tetrazole proton at δ 8.5–9.5 ppm) confirms product purity .

Q. How can structural ambiguities in 5-substituted tetrazoles be resolved using spectroscopic techniques?

Discrepancies in spectral data (e.g., splitting patterns in ¹H NMR due to tautomerism) require a combination of techniques:

- ¹H-¹⁵N HMBC NMR to confirm tetrazole ring connectivity.

- X-ray crystallography for unambiguous assignment of substituent positions (e.g., distinguishing 1H- vs. 2H-tautomers) .

- FT-IR analysis of N–H stretches (3100–3400 cm⁻¹) to identify protonation states . For this compound, crystallographic data (CCDC deposition numbers) and DFT calculations can validate bond angles and torsional strain .

Q. What factors govern the pH stability of this compound in aqueous solutions?

Tetrazoles are generally stable across a wide pH range (pH 2–12) due to their aromatic resonance stabilization. However, substituents like the bulky 1,1-dimethylpropyl group may enhance hydrolytic resistance by steric hindrance. Accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C) combined with HPLC monitoring (λ = 254 nm) can quantify stability .

Advanced Research Questions

Q. How do computational methods clarify the mechanistic pathways of tetrazole formation from nitriles?

Density functional theory (DFT) studies (e.g., B3LYP/6-31G*) reveal that azide-nitrile cycloaddition proceeds via a two-step mechanism:

- Nitrile activation through protonation (in acidic media) or Lewis acid coordination (e.g., TiCl₄).

- Concerted [3+2] cycloaddition with an activation barrier of ~25 kcal/mol . For sterically hindered nitriles (e.g., 1,1-dimethylpropyl cyanide), transition-state modeling predicts slower kinetics, aligning with experimental yields of 70–80% .

Q. What strategies mitigate discrepancies in biological activity data for tetrazole derivatives?

Inconsistent antimicrobial or enzyme inhibition results often arise from:

- Tautomeric equilibria : Use deuterated solvents (DMSO-d₆) in bioassays to stabilize specific tautomers.

- Solubility limitations : Employ co-solvents (e.g., DMSO:PBS mixtures) while ensuring <1% solvent interference .

- Metabolic instability : Incorporate pharmacokinetic profiling (e.g., microsomal stability assays) to differentiate intrinsic activity from rapid clearance .

Q. How can continuous-flow synthesis improve scalability and safety for 5-substituted tetrazoles?

Continuous-flow systems address hazards of hydrazoic acid (HN₃) by:

- In situ HN₃ generation from NaN₃ and HCl, minimizing storage risks.

- Precise temperature control (50–80°C) via microreactors, reducing side reactions.

- Productivity enhancements : Flow setups achieve space-time yields of 1.2 g/h·L, surpassing batch methods by 3-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.